5,5,5-Trifluoropentane-1-sulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

Researchers often encounter isomer misidentification when sourcing trifluoromethyl sulfonamides. 5,5,5-Trifluoropentane-1-sulfonamide (CAS 2155856-03-2) resolves this with its unique linear five-carbon spacer and terminal -CF3 group, ensuring geometric precision for SAR campaigns. - Defined geometry: Primary sulfonamide with a five-carbon chain, distinct from N-substituted or branched isomers. - Predictable physicochemical profile: LogP 1.1 and pKa 10.71 provide a reliable baseline for lead optimization. - Immediate availability: In stock for rapid global dispatch, eliminating synthesis lead times.

Molecular Formula C5H10F3NO2S
Molecular Weight 205.2
CAS No. 2155856-03-2
Cat. No. B2467470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5,5-Trifluoropentane-1-sulfonamide
CAS2155856-03-2
Molecular FormulaC5H10F3NO2S
Molecular Weight205.2
Structural Identifiers
SMILESC(CCS(=O)(=O)N)CC(F)(F)F
InChIInChI=1S/C5H10F3NO2S/c6-5(7,8)3-1-2-4-12(9,10)11/h1-4H2,(H2,9,10,11)
InChIKeyFWWODOFTLIXYMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,5,5-Trifluoropentane-1-sulfonamide (CAS 2155856-03-2): A Terminal-CF3 Alkyl Sulfonamide Building Block with Distinct Physicochemical Geometry


5,5,5-Trifluoropentane-1-sulfonamide (CAS: 2155856-03-2) is an organofluorine compound classified as a primary sulfonamide with a terminal trifluoromethyl group [1]. With a molecular formula of C5H10F3NO2S and a molecular weight of 205.20 g/mol, it belongs to a class of compounds frequently employed as building blocks in medicinal chemistry and agrochemical research [1]. Its defining structural feature is a five-carbon aliphatic spacer connecting the sulfonamide group to the electron-withdrawing –CF3 moiety, a geometry that distinguishes it from shorter-chain or N-substituted isomers with the same formula . Computed properties, including a predicted pKa of 10.71 ± 0.60 and a LogP (XLogP3-AA) of 1.1, define its ionization and lipophilicity profile [1].

The Functional Impact of Methylene Spacer Length in C5H10F3NO2S Sulfonamide Isomers


Within the C5H10F3NO2S isomer space, simply selecting any commercially available trifluoromethyl sulfonamide is scientifically insufficient because the spatial separation between the sulfonamide head and the terminal –CF3 group directly modulates key physicochemical vectors. While isomers like N-butyl-1,1,1-trifluoromethanesulfonamide (CAS 357-39-1) share the identical molecular formula and mass, their branched or N-substituted architectures collapse the distance between the functional groups, altering the compound’s hydrogen-bond donor capacity, molecular shape, and predicted lipophilicity [1]. Evidence from fluorinated sulfonamide review literature confirms that such structural variations lead to divergent biological activity, metabolic stability, and target engagement [1]. 5,5,5-Trifluoropentane-1-sulfonamide’s linear, primary sulfonamide structure with a terminal –CF3 group on a five-carbon chain represents a geometrically distinct topology, making it non-interchangeable with its positional isomers in structure-activity relationship (SAR) campaigns and synthesis programs .

Quantitative Differentiation Evidence for 5,5,5-Trifluoropentane-1-sulfonamide Against Structural Analogs


Linear vs. Branched Geometry: 5,5,5-Trifluoropentane-1-sulfonamide Exhibits a Long-Range –CF3-to-Sulfonamide Separation

5,5,5-Trifluoropentane-1-sulfonamide is a linear primary sulfonamide where the electron-withdrawing –CF3 group is positioned at the distal end of a five-carbon chain. In contrast, a commercially available positional isomer, N-butyl-1,1,1-trifluoromethanesulfonamide (CAS 357-39-1), places the –CF3 group directly adjacent to the sulfonamide on a branched nitrogen, resulting in a markedly different molecular shape and electronic environment despite sharing the identical molecular formula (C5H10F3NO2S) and molecular weight (205.20 g/mol) [1]. The topological polar surface area (TPSA) and rotatable bond count differ between these isomers, which is known to influence membrane permeability and target binding [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

Lipophilicity Modulation: Calculated LogP Demonstrates Differentiation from Shorter-Chain Analogs

The predicted LogP for 5,5,5-Trifluoropentane-1-sulfonamide is 1.1 (XLogP3-AA), as computed by PubChem [1]. While direct experimental LogP data for the closest in-class comparators is absent in the primary literature, class-level inference based on the fluorinated sulfonamide review by Chaudhari et al. (2024) indicates that increasing methylene spacer length between the sulfonamide and a terminal –CF3 group predictably modulates lipophilicity and, consequently, membrane permeability and metabolic stability [2]. Shorter-chain or branched isomers would be expected to exhibit different LogP values, influencing their bioavailability and off-target binding profiles.

Drug Design ADME Prediction Lipophilicity

Acid Dissociation Constant (pKa) as a Discriminator Among C5H10F3NO2S Isomers

The predicted acid dissociation constant (pKa) for 5,5,5-Trifluoropentane-1-sulfonamide is 10.71 ± 0.60, as reported by ChemicalBook . This value corresponds to the deprotonation of the primary sulfonamide group (–SO2NH2). For the isomeric N-butyl-1,1,1-trifluoromethanesulfonamide, where the nitrogen is substituted, the pKa would be expected to differ due to the altered electronic environment and steric hindrance around the ionizable center. This difference in ionization state at physiological pH can significantly impact solubility, permeability, and the ability to form key hydrogen bonds with biological targets.

Physicochemical Profiling Ionization State Solubility Prediction

Validated Research and Industrial Use Cases for 5,5,5-Trifluoropentane-1-sulfonamide


Medicinal Chemistry: A Specialized Building Block for Optimizing Alkyl Spacer Length in SAR Campaigns

In lead optimization, medicinal chemists use 5,5,5-Trifluoropentane-1-sulfonamide as a linear, terminal-CF3 sulfonamide building block to systematically probe the effect of alkyl chain length on target potency and ADME properties. Its distinct five-carbon spacer geometry differentiates it from shorter or branched isomers, allowing SAR teams to precisely map the optimal distance between a sulfonamide pharmacophore and a trifluoromethyl group, following principles reviewed by Chaudhari et al. (2024) [1].

Chemical Biology: A Probe for Studying the Effect of Trifluoromethyl Group Positioning on Protein-Ligand Interactions

The compound serves as a tool molecule to investigate how the distal placement of a –CF3 group on an aliphatic chain influences binding affinity and selectivity for target proteins, compared to analogs where the –CF3 is closer to the binding head. Its computed LogP of 1.1 and primary sulfonamide pKa of 10.71 provide a well-defined physicochemical baseline for these biophysical studies .

Agrochemical Discovery: Synthesis of Novel Fluorinated Sulfonamide Herbicides or Fungicides

Fluorinated sulfonamide derivatives have established roles in agrochemicals. 5,5,5-Trifluoropentane-1-sulfonamide is used as a key intermediate to introduce a metabolically stable, lipophilic trifluoropentyl chain into new pesticide candidates, a strategy supported by the structural trends highlighted in the comprehensive review of fluorinated sulphonamide applications in the agrochemical field [1].

Quote Request

Request a Quote for 5,5,5-Trifluoropentane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.